molecular formula C13H17NO3 B1409073 (.+-.)-(2-Nitrophenyl)-cyclohexylmethanol CAS No. 1621071-03-1

(.+-.)-(2-Nitrophenyl)-cyclohexylmethanol

Cat. No.: B1409073
CAS No.: 1621071-03-1
M. Wt: 235.28 g/mol
InChI Key: ZFQMYWITOFQYGC-UHFFFAOYSA-N
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Description

(+-)-(2-Nitrophenyl)-cyclohexylmethanol is an organic compound characterized by the presence of a nitrophenyl group attached to a cyclohexylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (.+-.)-(2-Nitrophenyl)-cyclohexylmethanol typically involves the reaction of 2-nitrobenzaldehyde with cyclohexylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid or base catalyst to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(.+-.)-(2-Nitrophenyl)-cyclohexylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-nitrobenzaldehyde or 2-nitrobenzoic acid.

    Reduction: Formation of 2-aminophenyl-cyclohexylmethanol.

    Substitution: Formation of various substituted nitrophenyl derivatives.

Scientific Research Applications

(.+-.)-(2-Nitrophenyl)-cyclohexylmethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (.+-.)-(2-Nitrophenyl)-cyclohexylmethanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, while the cyclohexylmethanol moiety may influence the compound’s solubility and reactivity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(.+-.)-(2-Nitrophenyl)-cyclohexylmethanol can be compared with other similar compounds, such as:

    2-Nitrophenylmethanol: Lacks the cyclohexyl group, resulting in different chemical properties and reactivity.

    Cyclohexylmethanol: Lacks the nitrophenyl group, leading to different applications and uses.

    2-Aminophenyl-cyclohexylmethanol: A reduced form of this compound with distinct chemical properties.

The uniqueness of this compound lies in its combination of the nitrophenyl and cyclohexylmethanol groups, which confer specific chemical and physical properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

cyclohexyl-(2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h4-5,8-10,13,15H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQMYWITOFQYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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